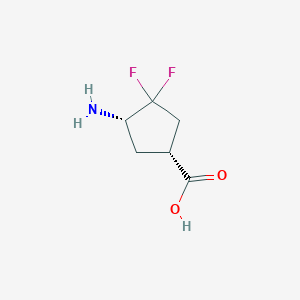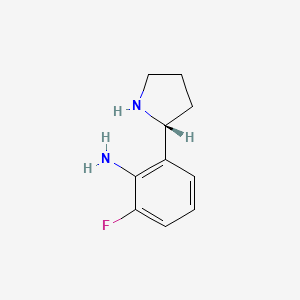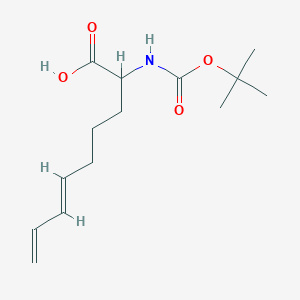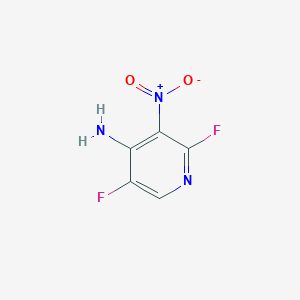![molecular formula C13H12BrN3S B12957820 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, nitrogen, sulfur, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multistep process. One common method starts with the cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino-1,3,4-thiadiazoles. These intermediates are then treated with 2-haloketones to yield imidazo[2,1-b][1,3,4]thiadiazoles . The bromination step involves the use of N-bromosuccinimide to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and bromination reactions can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole has been explored for its potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound’s biological activities are thought to be mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Substituted Imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2,5,6-Trisubstituted Imidazo[2,1-b][1,3,4]thiadiazoles: These derivatives have additional substituents that can enhance or modify their properties.
Uniqueness
2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom and the isopropylphenyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12BrN3S |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2-bromo-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12BrN3S/c1-8(2)9-3-5-10(6-4-9)11-7-17-13(15-11)18-12(14)16-17/h3-8H,1-2H3 |
InChI Key |
GETMXNHPQXHAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

